molecular formula C5H3NOS2 B13938987 Thieno[3,2-D]thiazol-2(1H)-one CAS No. 70839-94-0

Thieno[3,2-D]thiazol-2(1H)-one

Cat. No.: B13938987
CAS No.: 70839-94-0
M. Wt: 157.2 g/mol
InChI Key: PRQBRIFUHJGLPE-UHFFFAOYSA-N
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Description

Thieno[3,2-D]thiazol-2(1H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-D]thiazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxime acetates with isothiocyanates in the presence of sulfur and a base such as potassium thiocyanate and lithium carbonate. The reaction is carried out in dimethyl sulfoxide at elevated temperatures (around 120°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-D]thiazol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thieno[3,2-D]thiazol-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Thieno[3,2-D]thiazol-2(1H)-one can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and materials.

Properties

CAS No.

70839-94-0

Molecular Formula

C5H3NOS2

Molecular Weight

157.2 g/mol

IUPAC Name

1H-thieno[3,2-d][1,3]thiazol-2-one

InChI

InChI=1S/C5H3NOS2/c7-5-6-3-1-2-8-4(3)9-5/h1-2H,(H,6,7)

InChI Key

PRQBRIFUHJGLPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC(=O)S2

Origin of Product

United States

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